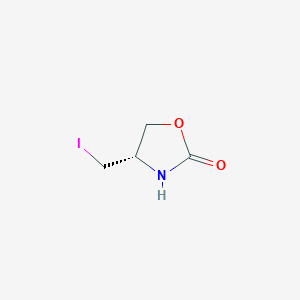

(S)-4-(iodomethyl)oxazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6INO2 |

|---|---|

Molecular Weight |

227.00 g/mol |

IUPAC Name |

(4S)-4-(iodomethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C4H6INO2/c5-1-3-2-8-4(7)6-3/h3H,1-2H2,(H,6,7)/t3-/m1/s1 |

InChI Key |

GSGUMEIFDXIUBW-GSVOUGTGSA-N |

Isomeric SMILES |

C1[C@H](NC(=O)O1)CI |

Canonical SMILES |

C1C(NC(=O)O1)CI |

Origin of Product |

United States |

Synthetic Methodologies for Enantiomerically Pure 4 Iodomethyl Oxazolidin 2 One

Pathways from Chiral Aziridine (B145994) Precursors

Chiral aziridines serve as versatile starting materials for the synthesis of (S)-4-(iodomethyl)oxazolidin-2-one due to their inherent strain and susceptibility to nucleophilic ring-opening reactions.

Regioselective Ring Opening and Intramolecular Cyclization

A primary strategy involves the regioselective ring-opening of a chiral aziridine, followed by an intramolecular cyclization to form the oxazolidinone ring. The regioselectivity of the ring-opening is crucial and is influenced by the substituents on the aziridine ring, the nature of the nucleophile, and the reaction conditions. nih.govfrontiersin.org For instance, the reaction of an N-protected chiral aziridine-2-methanol with a carbonylating agent like phosgene (B1210022) can lead to the formation of an intermediate that subsequently cyclizes to the corresponding oxazolidinone. bioorg.org The choice of the nitrogen-protecting group can influence the ease of cyclization and subsequent deprotection steps.

The nucleophilic attack can occur at either the C2 or C3 position of the aziridinium (B1262131) ion intermediate. nih.govfrontiersin.org The outcome is dictated by electronic and steric factors of the substituents on the aziridine ring, as well as the nature of the electrophile and nucleophile involved. nih.govfrontiersin.org

Applications of Enantiomerically Pure Aziridine-2-methanol Derivatives

Enantiomerically pure aziridine-2-methanol derivatives are key intermediates in the synthesis of chiral oxazolidinones. bioorg.org For example, enantiomerically pure N-(R)-α-methylbenzyl-aziridine-2-methanols can be converted to N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones in high yields through intramolecular cyclization with phosgene. bioorg.org Subsequent cleavage of the α-methylbenzyl group provides access to the enantiomerically pure 4-(chloromethyl)oxazolidinone, which can then be converted to the corresponding iodomethyl derivative. bioorg.org This approach has been successfully applied to the synthesis of various biologically active compounds. bioorg.org

Furthermore, 5-functionalized enantiomerically pure oxazolidin-2-ones can be prepared in a one-pot reaction from commercially available chiral aziridines that have an electron-withdrawing group at the C-2 position. nih.gov This method proceeds with retention of configuration through a regioselective aziridine ring-opening followed by intramolecular cyclization. nih.gov

Construction via Halocyclization Reactions

Halocyclization reactions provide a direct and efficient route to 4-(iodomethyl)oxazolidin-2-ones from acyclic precursors.

Iodocyclocarbamation Strategies

Iodocyclocarbamation of N-allyl carbamates is a powerful method for the synthesis of 5-(iodomethyl)oxazolidin-2-ones. researchgate.netorganic-chemistry.org This reaction involves the treatment of an N-allylated carbamate (B1207046) with an iodine source, leading to the formation of the oxazolidinone ring with concomitant incorporation of an iodine atom. The reaction is generally highly regioselective, with the iodine atom adding to the terminal carbon of the allyl group. This method is applicable to a range of N-aryl and N-heteroaryl carbamates, making it a versatile tool for generating diverse oxazolidinone structures. organic-chemistry.org

Table 1: Iodocyclocarbamation of N-Allyl Carbamates This table is interactive. Users can sort and filter the data.

| Starting Material (N-Allyl Carbamate) | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Allyl-N-phenylcarbamate | I₂, K₂CO₃ | 3-Phenyl-5-(iodomethyl)oxazolidin-2-one | - | researchgate.net |

| N-Allyl-N-(4-bromophenyl)carbamate | I₂, NaHCO₃ | 3-(4-Bromophenyl)-5-(iodomethyl)oxazolidin-2-one | - | organic-chemistry.org |

| N-Allyl-N-(3,4-dichlorophenyl)carbamate | I₂, NaHCO₃ | 3-(3,4-Dichlorophenyl)-5-(iodomethyl)oxazolidin-2-one | - | organic-chemistry.org |

| N-Allyl-N-(pyridin-2-yl)carbamate | I₂, NaHCO₃ | 3-(Pyridin-2-yl)-5-(iodomethyl)oxazolidin-2-one | - | organic-chemistry.org |

Hypervalent Iodine Mediated Cyclization Approaches

Hypervalent iodine reagents have emerged as effective promoters for the cyclization of N-allylcarbamates to form oxazolidinones. hud.ac.ukworktribe.comhud.ac.uk Reagents such as Koser's reagent (phenyliodine(III) diacetate) and its derivatives can mediate this transformation. hud.ac.uk The reaction proceeds through the activation of the alkene by the hypervalent iodine species, followed by intramolecular attack of the carbamate nitrogen. A modified version of Koser's reagent has been shown to give high yields in these cyclization reactions. hud.ac.uk This methodology has been successfully applied to a variety of substrates, including those with potentially oxidizable functional groups. hud.ac.uk

Table 2: Hypervalent Iodine Mediated Cyclization of N-Allyl Carbamates This table is interactive. Users can sort and filter the data.

| Substrate (N-Allyl Carbamate) | Hypervalent Iodine Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Boc-N-allylaniline | Modified Koser's Reagent | 3-Boc-5-(iodomethyl)phenyloxazolidin-2-one | 95 | hud.ac.uk |

| N-Cbz-N-allylamine | Koser's Reagent | 3-Cbz-5-(iodomethyl)oxazolidin-2-one | - | hud.ac.uk |

| N-Allyl-N-(p-methoxyphenyl)carbamate | Modified Koser's Reagent | 3-(p-Methoxyphenyl)-5-(iodomethyl)oxazolidin-2-one | - | hud.ac.uk |

Mechanistic Considerations in Cyclization Processes

The mechanism of iodocyclocarbamation is believed to proceed through the formation of an iodonium (B1229267) ion intermediate from the reaction of the alkene with the iodine source. This is followed by an intramolecular nucleophilic attack by the nitrogen of the carbamate group. The regioselectivity of the attack, leading to the 5-(iodomethyl) substituted oxazolidinone, is favored.

In hypervalent iodine-mediated cyclizations, the proposed mechanism involves the initial reaction of the N-allylcarbamate with the hypervalent iodine reagent to form an intermediate. researchgate.net This is followed by an intramolecular cyclization, where the carbamate nitrogen attacks the activated double bond, leading to the formation of the oxazolidinone ring and expulsion of the iodobenzene (B50100) group. researchgate.net The use of a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can aid this process. researchgate.net

Derivation from Natural Product Chiral Pool (e.g., L-Serine)

The use of readily available and optically pure starting materials from the chiral pool is a cornerstone of asymmetric synthesis. L-serine, a naturally occurring amino acid, serves as a common and cost-effective precursor for the synthesis of this compound. This transformation involves a multi-step sequence that establishes the core oxazolidinone ring system and subsequently introduces the desired iodide functionality.

Multistep Conversions and Yield Optimization

The synthesis of this compound from L-serine is a multi-step process that typically involves the following key transformations:

Protection and Esterification of L-Serine: The amino and carboxylic acid groups of L-serine are first protected to prevent unwanted side reactions. A common strategy involves the protection of the amine with a tert-butyloxycarbonyl (Boc) group and esterification of the carboxylic acid to its methyl ester. This initial step proceeds with high efficiency.

Cyclization to Form the Oxazolidinone Ring: The resulting N-Boc-L-serine methyl ester is then induced to cyclize to form the corresponding (S)-4-(hydroxymethyl)oxazolidin-2-one. This step is crucial for establishing the core heterocyclic structure.

Conversion of the Hydroxymethyl Group to Iodomethyl: The primary alcohol of (S)-4-(hydroxymethyl)oxazolidin-2-one is not a good leaving group for direct nucleophilic substitution. Therefore, it is typically activated by conversion to a better leaving group, such as a tosylate or mesylate. Subsequent treatment of the resulting tosylate or mesylate with an iodide salt, such as sodium iodide, in a suitable solvent like acetone (B3395972), furnishes the final product, this compound.

Table 1: Illustrative Reaction Steps for the Synthesis from L-Serine

| Step | Transformation | Reagents and Conditions | Reported Yield |

| 1 | Protection and Esterification | Boc-anhydride, then CH₃I, K₂CO₃ in DMF | Not specified |

| 2 | Cyclization | Base- or acid-catalyzed | Not specified |

| 3 | Activation of Hydroxyl Group | TsCl, pyridine | Not specified |

| 4 | Iodination | NaI, acetone | Not specified |

Note: The yields for a complete, optimized multi-step synthesis of this compound from L-serine are not fully documented in a single source.

Conversion from Analogous Halogenated Oxazolidinone Systems (e.g., Chloromethyl Precursors)

An alternative and often more direct route to this compound involves the conversion of a more readily available halogenated precursor, such as (S)-4-(chloromethyl)oxazolidin-2-one. This transformation is typically accomplished through a nucleophilic substitution reaction known as the Finkelstein reaction.

The Finkelstein reaction is an SN2 process that involves the exchange of one halogen atom for another. byjus.comwikipedia.org In this specific case, the chloride atom in (S)-4-(chloromethyl)oxazolidin-2-one is displaced by an iodide ion. The reaction is driven to completion by the use of a solvent in which the iodide salt of the cation is soluble, while the corresponding chloride salt is insoluble. byjus.comwikipedia.org Acetone is the classic solvent for this purpose when using sodium iodide, as sodium iodide is soluble in acetone while sodium chloride is not, thus precipitating out of the reaction mixture and driving the equilibrium forward according to Le Chatelier's principle. byjus.comwikipedia.org

This method is generally efficient for primary halides and offers a straightforward approach to the desired iodinated compound, provided the chloromethyl precursor is accessible.

Table 2: Finkelstein Reaction for the Synthesis of this compound

| Starting Material | Reagent | Solvent | Product | Reported Yield |

| (S)-4-(chloromethyl)oxazolidin-2-one | Sodium Iodide (NaI) | Acetone | This compound | Not specified |

Stereochemical Aspects and Control in 4 Iodomethyl Oxazolidin 2 One Chemistry

Diastereoselectivity in Synthetic Transformations Involving the Scaffold

The oxazolidinone scaffold, particularly the N-acylated derivatives, is renowned for its ability to direct stereoselective transformations. This is prominently observed in alkylation and aldol (B89426) reactions. Chiral N-acylated oxazolidin-2-ones, which can be prepared from (S)-4-(iodomethyl)oxazolidin-2-one, exhibit high diastereoselectivity in alkylation reactions proceeding through their lithium or sodium imide Z-enolates to yield α-branched products. researchgate.net The rigid structure of the oxazolidinone ring and the steric hindrance provided by the substituent at the C4 position effectively shield one face of the enolate, leading to a highly selective approach of the electrophile from the opposite face.

Similarly, in aldol reactions, the choice of reagents and reaction conditions can influence the stereochemical outcome, leading to either syn or non-Evans syn aldol products with high diastereomeric purity. researchgate.net The ability to control the formation of specific diastereomers is a significant advantage in the synthesis of complex molecules with multiple stereocenters. Even in cases where the diastereoselectivity of a reaction is not exceptionally high, the resulting diastereomeric intermediates can often be separated using standard chromatographic techniques before the chiral auxiliary is cleaved, ultimately providing enantiomerically pure products. williams.edu

A notable application of this diastereoselectivity is in the synthesis of 4-nitroisoxazolidine scaffolds from cyclic nitrones and β-nitrostyrenes. Under specific conditions, it is possible to achieve the quantitative synthesis of a particular diastereomer, and processes like Crystallization-Induced Diastereomer Transformation (CIDT) can be employed to epimerize one diastereomer into another with complete conversion. rsc.org This highlights the strategic importance of understanding and controlling diastereoselectivity in synthetic routes involving oxazolidinone-based scaffolds.

Preservation and Inversion of Configuration During Iodomethyl Functionalization

The functionalization of the iodomethyl group in this compound typically involves nucleophilic substitution reactions. The stereochemical outcome of these reactions, whether it results in the preservation or inversion of the configuration at the newly formed stereocenter, is dependent on the reaction mechanism (SN1 vs. SN2) and the nature of the nucleophile and substrate. youtube.com

In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (iodine), leading to a complete inversion of stereochemistry. youtube.com This is often the preferred pathway for primary halides like the iodomethyl group, as the carbon is relatively unhindered. Conversely, an SN1 reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, resulting in a mixture of retention and inversion products, often with a slight preference for inversion. youtube.com

The choice of nucleophile and reaction conditions can be tailored to favor one mechanism over the other. Strong, small nucleophiles and polar aprotic solvents generally favor the SN2 pathway, ensuring a high degree of stereochemical control through inversion. The transformation of β-amino alcohols to oxazolidinones, a related process, has been shown to proceed with retention of configuration. nih.gov This underscores that the specific reaction sequence and intermediates are critical in determining the final stereochemistry. For instance, in certain multicomponent reactions for the synthesis of tetrahydroisoquinolines involving aziridines, the stereochemistry of the final product is directly influenced by the stereochemistry of the starting aziridine (B145994), highlighting the importance of stereocontrol in each synthetic step. mdpi.com

Strategies for Enantiomeric Purity Assessment and Confirmation

Ensuring the enantiomeric purity of this compound and its derivatives is crucial for their application in asymmetric synthesis. nih.gov Several analytical techniques are employed to determine the enantiomeric excess (ee) of these chiral compounds.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and reliable method for separating enantiomers. chromatographyonline.comsigmaaldrich.com Different types of CSPs, such as those based on polysaccharides (e.g., amylose, cellulose) or proteins, can be used. semanticscholar.org The choice of the mobile phase, which can be either normal-phase (e.g., hexane-isopropanol) or reversed-phase (e.g., methanol-water), is critical for achieving good separation. chromatographyonline.comnih.gov For instance, the enantiomers of 4-benzyl-2-oxazolidinone have been successfully separated using a CHIROBIOTIC TAG column with methanol (B129727) as the mobile phase. sigmaaldrich.com

Capillary Electrophoresis (CE) with chiral selectors, such as cyclodextrins, is another powerful technique for enantioseparation. nih.govmdpi.com Anionic cyclodextrin (B1172386) derivatives have proven effective in separating enantiomers of oxazolidinone analogs. mdpi.com The choice of the specific cyclodextrin can even lead to a reversal in the migration order of the enantiomers, demonstrating the high tunability of this method. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine enantiomeric purity, although enantiomers themselves are indistinguishable in a standard NMR spectrum. libretexts.org To overcome this, chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are used. CSAs, like 1,1'-binaphthol, form transient diastereomeric complexes with the enantiomers, leading to distinct NMR signals that can be integrated to determine the enantiomeric ratio. libretexts.org Alternatively, the enantiomers can be reacted with a chiral derivatizing agent, such as Mosher's acid chloride, to form stable diastereomers that exhibit different chemical shifts in the NMR spectrum. orgsyn.org

These methods provide chemists with the necessary tools to accurately assess and confirm the enantiomeric purity of this compound, ensuring its suitability for stereocontrolled synthetic applications.

Chemical Transformations and Reactivity of the 4 Iodomethyl Oxazolidin 2 One Scaffold

Nucleophilic Substitution Reactions at the Iodomethyl Carbon

The primary mode of reactivity for (S)-4-(iodomethyl)oxazolidin-2-one involves the displacement of the iodide, an excellent leaving group, by a variety of nucleophiles. This SN2 reaction typically proceeds with inversion of configuration at the electrophilic carbon, although the stereocenter is exocyclic to the chiral ring. youtube.comuky.edu These reactions are fundamental to elaborating the side chain of the oxazolidinone core.

Carbon-Carbon Bond Formation Reactions (e.g., with Organometallic Reagents like Indolylmagnesium Bromide)

A significant application of the scaffold's reactivity is in the formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry. sigmaaldrich.com Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles capable of reacting with the electrophilic iodomethyl group. pharmacy180.comdtu.dk For instance, the reaction with indolylmagnesium bromide would lead to the formation of a new carbon-carbon bond between the indole (B1671886) nucleus and the methyl group of the oxazolidinone, yielding (S)-4-((1H-indol-3-yl)methyl)oxazolidin-2-one. This transformation is crucial for accessing more complex molecular architectures. researchgate.net

The general scheme for this type of reaction is as follows:

This compound + R-M → (S)-4-(R-methyl)oxazolidin-2-one + M-I

Where 'R' represents a carbon-based nucleophile and 'M' is a metal such as MgBr or Li.

Formation of Modified Side Chains

The utility of the iodomethyl group extends beyond the formation of carbon-carbon bonds. A wide range of heteroatom nucleophiles can also be employed to introduce diverse functionalities into the side chain. These post-polymerization modification reactions are central to creating functional polymers. researchgate.net For example, reaction with amines, thiols, or alkoxides allows for the straightforward installation of amino, thioether, or ether linkages, respectively. This versatility enables the synthesis of a broad spectrum of derivatives with tailored properties.

An example is the reaction with N-phenyl-piperazine, which results in the formation of (4S,5R)-4-(4-Phenyl-piperazin-1-ylmethyl)-5-trityloxymethyl-oxazolidin-2-one. nih.gov This highlights the ability to introduce complex amine-containing side chains.

Functionalization of the Oxazolidinone Ring Nitrogen

While the primary reactive site is the iodomethyl group, the nitrogen atom of the oxazolidinone ring can also undergo functionalization. This typically requires deprotonation with a suitable base to generate the corresponding anion, which can then react with various electrophiles. This allows for the introduction of a wide range of substituents at the N-3 position of the oxazolidinone ring, further expanding the molecular diversity that can be achieved from this scaffold. Such modifications are often employed to modulate the biological activity or physical properties of the resulting compounds. nih.gov

Regioselective and Stereoselective Ring-Opening Processes

The oxazolidinone ring itself can be susceptible to nucleophilic attack, leading to ring-opening. These reactions can be highly regio- and stereoselective, providing access to chiral acyclic structures. rsc.orgnih.gov For instance, organocopper reagents have been shown to mediate the ring-opening of chiral 1,3-oxazolidin-2-one derivatives. rsc.org The regioselectivity of the attack, whether at the C-2 or C-5 position, is influenced by the nature of the nucleophile and the substituents on the oxazolidinone ring. Brønsted acids can also catalyze the regioselective ring-opening of related azirine systems. rsc.org Furthermore, stereocontrolled ring-opening of oxazolidinone-fused aziridines has been utilized for the synthesis of 2-amino ethers. nih.gov

Role in Tandem Reaction Sequences

The multiple reactive sites on the this compound scaffold make it an ideal participant in tandem or cascade reaction sequences. In such sequences, an initial reaction at one site triggers a subsequent transformation at another position within the molecule. For example, a nucleophilic substitution at the iodomethyl group could be followed by an intramolecular cyclization involving the oxazolidinone ring or a substituent on the nitrogen. This approach allows for the rapid construction of complex molecular architectures from a relatively simple starting material. The use of related oxazoline-based materials in tandem reactions, such as UV-mediated thiol-ene reactions followed by peptide coupling, demonstrates the potential for such sequential transformations. researchgate.net

Applications of 4 Iodomethyl Oxazolidin 2 One As a Chiral Building Block

Synthesis of Chiral Amino Acid and Amino Alcohol Derivatives

The enantiopure nature of (S)-4-(iodomethyl)oxazolidin-2-one makes it an excellent starting material for the synthesis of non-proteinogenic amino acids and chiral amino alcohols. These compounds are crucial components of many biologically active molecules.

An efficient method for synthesizing enantiomerically pure (l)-tryptophanol and its derivatives utilizes (R)-4-(iodomethyl)oxazolidin-2-one, the enantiomer of the subject compound. The core of this synthesis is the coupling reaction between the chiral iodomethyl oxazolidinone and an indolylmagnesium bromide reagent. acs.orgbioorg.orgnih.gov This reaction proceeds via an S_N2 mechanism, where the Grignard reagent attacks the carbon bearing the iodine atom, leading to the formation of a new carbon-carbon bond at the C(3) position of the indole (B1671886) ring. bioorg.org

The versatility of this method is demonstrated by its application to various substituted indoles, affording a range of tryptophanol analogues. bioorg.org

Table 1: Synthesis of Substituted Tryptophanol Derivatives

| Indole Reactant | Product | Yield (%) |

|---|---|---|

| Indole | 4-(1H-indol-3-ylmethyl)oxazolidin-2-one | 62 |

| 5-Bromoindole | 4-(5-Bromo-1H-indol-3-ylmethyl)oxazolidin-2-one | 65 |

| 5-Chloroindole | 4-(5-Chloro-1H-indol-3-ylmethyl)oxazolidin-2-one | 61 |

| 5-Fluoroindole | 4-(5-Fluoro-1H-indol-3-ylmethyl)oxazolidin-2-one | 55 |

| 5-Methoxyindole | 4-(5-Methoxy-1H-indol-3-ylmethyl)oxazolidin-2-one | 58 |

| 2-Methylindole | 4-(2-Methyl-1H-indol-3-ylmethyl)oxazolidin-2-one | 51 |

Data sourced from Organic Letters, 2001, 3 (26), pp 4197–4199. bioorg.org

While the synthetic methodology employed for tryptophanols demonstrates a robust route for generating chiral amino alcohol derivatives, specific examples detailing the preparation of homophenylalaninols and hydroxyornithines using this compound were not prominent in the reviewed research literature. However, the general reactivity of the iodomethyl group as an electrophile in S_N2 reactions suggests that this chiral building block could potentially be used in analogous synthetic strategies to access these and other chiral amino alcohol targets.

Intermediacy in the Assembly of Complex Chiral Molecules

This compound serves as a key intermediate in the assembly of more complex chiral structures. Its role extends beyond the synthesis of amino alcohols to being a foundational element in the construction of diverse, biologically active compounds. bioorg.org The oxazolidinone ring system itself is a core component of several natural products and pharmaceuticals. nih.govnih.gov By providing a pre-defined stereocenter, the building block simplifies the synthetic route to enantiomerically pure targets.

The synthesis of substituted tryptophanols is a direct example where the chiral oxazolidinone is an essential intermediate that dictates the stereochemistry of the final product. bioorg.org This approach is emblematic of a broader strategy in asymmetric synthesis where simple, enantiopure building blocks are elaborated into more complex molecular architectures.

Utilization in Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond Formations

The primary utility of this compound in asymmetric synthesis lies in its capacity to form new bonds stereoselectively.

The formation of a carbon-carbon bond is exemplified by the alkylation of indolylmagnesium bromide in the synthesis of tryptophanols. bioorg.org In this reaction, the nucleophilic carbon of the Grignard reagent displaces the iodide, and the stereochemistry of the product is controlled by the existing chiral center at the C4 position of the oxazolidinone ring. This type of reaction is fundamental in organic synthesis for building molecular frameworks. nih.govlibretexts.orglibretexts.org

For carbon-heteroatom bond formation , the iodomethyl group is a potent electrophile for various heteroatom nucleophiles, including those containing nitrogen, oxygen, or sulfur. Although specific examples utilizing this compound are not detailed in the primary literature reviewed, the displacement of the iodide by amines, alcohols, or thiols is a standard and predictable transformation. This would allow for the attachment of the chiral oxazolidinone moiety to a wide range of substrates, generating new, enantiomerically enriched compounds with diverse functionalities.

Contribution to Privileged Chemical Structures Synthesis

The oxazolidin-2-one ring is considered a "privileged scaffold" in medicinal chemistry. nih.govtemple.eduresearchgate.net This term refers to molecular frameworks that are capable of binding to a diverse range of biological targets, making them highly valuable in drug discovery. temple.edu The antibacterial agent Linezolid is a prominent example of a successful drug featuring this heterocyclic ring. nih.govrsc.orgnih.gov

This compound provides a direct and efficient entry point for the synthesis of chiral molecules based on this privileged structure. organic-chemistry.org By using this building block, medicinal chemists can create libraries of enantiomerically pure compounds for screening against various receptors and enzymes. The ability to readily introduce chirality is crucial, as the biological activity of stereoisomers can differ significantly. The use of this building block thus facilitates the development of more selective and potent therapeutic agents across different disease areas, including infectious diseases, oncology, and neurology. nih.govresearchgate.netnih.gov

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms for Iodomethyl-Oxazolidinone Transformations

The transformations of (S)-4-(iodomethyl)oxazolidin-2-one predominantly revolve around the nucleophilic substitution at the iodomethyl group. The primary mechanism for these reactions is the bimolecular nucleophilic substitution (SN2) pathway. In this concerted process, the incoming nucleophile attacks the carbon atom bearing the iodine atom from the backside, leading to an inversion of stereochemistry at that center.

However, the seemingly straightforward SN2 reaction can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of Lewis acids. For instance, in the synthesis of various oxazolidinone derivatives, the reaction of the iodomethyl precursor with different nucleophiles showcases the versatility of this transformation.

A related and well-studied transformation is the halocyclization of carbamates, which provides a strong analogy for understanding the reactivity of the iodomethyl group within the oxazolidinone framework. For example, the bromoaminocyclization of O-allyl carbamates, investigated through a combination of experimental and theoretical methods, reveals the intricate details of the reaction pathway. nih.gov These studies highlight the formation of a bromonium ion intermediate as the enantiodetermining step, a process that is influenced by non-covalent interactions with the catalyst. nih.gov While this is an intramolecular cyclization to form a related ring system, the principles of electrophilic activation of the halogen and subsequent nucleophilic attack are fundamentally relevant to the intermolecular reactions of this compound.

Theoretical Approaches to Predicting Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for predicting the reactivity and selectivity of reactions involving oxazolidinone derivatives. nih.govnih.gov By calculating the energies of reactants, transition states, and products, chemists can gain a quantitative understanding of reaction pathways and predict which products are most likely to form.

A key aspect of these theoretical investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals provide crucial information about the nucleophilic and electrophilic character of different parts of a molecule. For this compound, the LUMO is expected to be localized on the σ* anti-bonding orbital of the C-I bond, indicating that this is the most electrophilic site and the primary target for nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, offer a more quantitative prediction of reactivity. These descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

While specific DFT data for this compound is not extensively published in dedicated studies, the application of these methods to similar oxazolidinone structures provides a clear framework for its analysis. nih.govnih.gov For example, DFT calculations at the B3LYP/6-31G(d,p) level of theory are commonly used to optimize molecular geometries and calculate electronic properties. nih.gov

Table 1: Representative Global Reactivity Descriptors and their Significance

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Indicates the ease of electron donation (lower I = better nucleophile). |

| Electron Affinity (A) | A ≈ -ELUMO | Indicates the ease of electron acceptance (higher A = better electrophile). |

| Electronegativity (χ) | χ = (I + A) / 2 | Describes the overall electron-attracting power. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | Indicates the polarizability and reactivity. Soft molecules are generally more reactive. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Quantifies the electrophilic nature of a species. |

This table presents the general formulas and significance of global reactivity descriptors commonly used in computational chemistry. Specific values for this compound would require dedicated DFT calculations.

Transition State Analysis in Stereoselective Processes

The stereochemical outcome of reactions involving chiral molecules is determined by the relative energies of the transition states leading to different stereoisomeric products. Transition state analysis, performed using computational methods, is therefore a powerful technique for understanding and predicting stereoselectivity.

In the context of transformations of this compound, the stereoselectivity is often dictated by the steric hindrance imposed by the oxazolidinone ring and its substituent at the C4 position. For an SN2 reaction, the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group (the iodine atom). The bulky oxazolidinone ring can sterically shield one face of the molecule, directing the incoming nucleophile to the less hindered face and thereby controlling the stereochemistry of the newly formed bond.

Theoretical studies on the stereoselective synthesis of oxazolidinones themselves provide valuable models for understanding the transition states. For example, in the organocatalytic cascade reaction of sulfur ylides and nitro-olefins to form oxazolidinones, DFT calculations have been used to map the potential energy surface and identify the key transition states that control stereoselectivity. nih.gov These studies often reveal the importance of specific non-covalent interactions, such as hydrogen bonds, in stabilizing one transition state over another.

For a typical SN2 reaction on the iodomethyl group of this compound, a transition state analysis would involve locating the transition state structure for the approach of the nucleophile. The geometry of this transition state would be trigonal bipyramidal at the reacting carbon, with the nucleophile and the leaving group in the axial positions. The energy of this transition state would determine the activation energy and thus the rate of the reaction. By comparing the energies of transition states for different modes of attack or for reactions with different nucleophiles, the selectivity of the process can be rationalized and predicted.

Derivatization and Diversification Strategies for 4 Iodomethyl Oxazolidin 2 One

Introduction of Diverse Side Chains via Coupling Reactions (e.g., Cross-Coupling)

The primary site for diversification on (S)-4-(iodomethyl)oxazolidin-2-one is the highly reactive iodomethyl group. This group is an excellent electrophile and a good leaving group, making it amenable to various nucleophilic substitution and coupling reactions. Palladium-catalyzed cross-coupling reactions, in particular, offer a powerful method for creating new carbon-carbon and carbon-heteroatom bonds, thereby introducing a wide range of side chains.

While research directly on the iodo-derivative is specific, extensive studies on the analogous (S)-4-(chloromethyl)oxazolidin-2-one establish a strong precedent. The principles of these reactions are directly applicable, and often enhanced, by the greater reactivity of the C-I bond compared to the C-Cl bond. For instance, palladium-catalyzed Heck arylation has been successfully used to functionalize related oxazolin-2-ones, leading to the formation of 5-aryl-4-oxazolin-2-ones in high yields. nih.gov This methodology can be adapted to couple aryl groups to the methyl position of the this compound scaffold.

Another significant coupling strategy is the Wittig reaction, which transforms the iodomethyl group into a versatile carbon-carbon double bond. This process involves the initial conversion of the iodomethyl compound into a phosphonium (B103445) salt, which is then treated with a base to form a Wittig reagent (an ylide). This ylide can then react with aldehydes or ketones to form alkenes. This approach has been effectively used with the chloro-analogue to synthesize precursors for L-homophenylalaninol and its derivatives. bioorg.org

The table below summarizes potential coupling reactions for the introduction of side chains.

| Reaction Type | Reagents/Catalyst | Side Chain Introduced | Potential Product Class |

| Heck-type Coupling | Aryl boronic acid, Pd catalyst, Base | Arylmethyl | Substituted homophenylalanine analogues |

| Suzuki Coupling | Alkyl/Aryl boronic acid, Pd catalyst, Base | Alkyl/Arylmethyl | Variously substituted chiral building blocks |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Propargyl | Alkyne-functionalized oxazolidinones |

| Wittig Reaction | 1. Triphenylphosphine 2. Base 3. Aldehyde/Ketone | Substituted vinyl | β,γ-Unsaturated amino alcohol derivatives bioorg.org |

Synthesis of Chiral Phosphonium Salts from the Iodomethyl Group

The conversion of the iodomethyl group into a phosphonium salt is a key step that opens up further synthetic possibilities, most notably the Wittig reaction. bioorg.org Chiral quaternary phosphonium salts are an important class of compounds that can act as organocatalysts, particularly in asymmetric phase-transfer catalysis. rsc.orgrsc.org

The synthesis is typically a straightforward SN2 reaction where a phosphine, most commonly triphenylphosphine, acts as the nucleophile, displacing the iodide ion from this compound. This reaction proceeds readily due to the high reactivity of the primary iodide. The resulting product is a stable, chiral, non-racemic quaternary phosphonium iodide salt.

The general transformation is detailed below:

| Reactant 1 | Reactant 2 | Solvent | Product |

| This compound | Triphenylphosphine | Dimethylformamide (DMF) or Acetonitrile | (S)-(2-Oxooxazolidin-4-ylmethyl)triphenylphosphonium iodide |

This reaction provides access to a phosphonium salt that retains the stereochemical integrity of the original C4 carbon. bioorg.org This chiral phosphonium salt is not just an intermediate for the Wittig reaction but can be explored as a phase-transfer catalyst in its own right, potentially mediating a variety of asymmetric transformations in biphasic systems. rsc.org

Installation of Diverse Substituents onto the Oxazolidinone Ring

Beyond modifying the side chain, the oxazolidinone ring itself can be functionalized to create further structural diversity. Substitutions can typically be achieved at the N3 nitrogen atom or the C5 carbon atom of the ring.

N-Substitution: The nitrogen atom of the oxazolidinone ring is a secondary amine and can be functionalized through various reactions. Alkylation, acylation, or arylation at this position can introduce a wide array of functional groups that can influence the molecule's steric and electronic properties. For example, in related systems, N-aryl groups have been introduced to facilitate intramolecular cross-coupling reactions. nih.gov Additionally, the introduction of groups like N-methylglycyl moieties has been explored in the synthesis of oxazolidinone derivatives with potential biological activity. nih.gov

C-Substitution: Direct functionalization of the carbon backbone of the oxazolidinone ring is more challenging but can be achieved. Palladium-catalyzed reactions have been developed for the direct Heck arylation of 4-oxazolin-2-ones at the 5-position, demonstrating that C-C bond formation is possible on the ring itself. nih.gov This suggests that under appropriate conditions, direct C-H activation or other coupling strategies could be applied to install substituents at the C5 position of this compound or its derivatives.

The table below outlines strategies for ring functionalization.

| Position | Reaction Type | Reagent | Substituent Introduced | Reference |

| N3 | N-Alkylation / N-Acylation | Alkyl halide / Acyl chloride, Base | Alkyl / Acyl group | nih.gov |

| N3 | N-Arylation | Aryl halide, Pd/Cu catalyst, Base | Aryl group | nih.gov |

| C5 | Heck Arylation | Aryl halide, Pd catalyst, Base | Aryl group | nih.gov |

These derivatization strategies highlight the versatility of this compound as a chiral building block, enabling the synthesis of a diverse library of compounds for applications in asymmetric synthesis and medicinal chemistry.

Analytical Methodologies for Research on 4 Iodomethyl Oxazolidin 2 One and Its Derivatives

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of oxazolidinone derivatives, providing detailed information about their molecular framework, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the chemical structure of oxazolidinone compounds. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of individual atoms. nih.govnih.gov

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For oxazolidinone derivatives, characteristic signals include those for the protons on the heterocyclic ring and any substituents. For example, in (4S,5R)-4-methyl-5-phenyloxazolidin-2-one, the proton signals appear at specific chemical shifts (δ), such as 5.70 ppm for the proton at the C5 position and a multiplet between 4.18-4.24 ppm for the C4 proton. nih.gov The coupling constants between adjacent protons provide information about their dihedral angles, which helps in assigning the relative stereochemistry.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the oxazolidinone ring typically resonates in the downfield region (e.g., ~159 ppm). nih.gov The carbons of the oxazolidinone ring (C4 and C5) and the substituent carbons also show characteristic chemical shifts. nih.govarkat-usa.org

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Oxazolidin-2-ones.

| Compound | Nucleus | C=O | C4 | C5 | Substituent Protons/Carbons | Reference |

|---|---|---|---|---|---|---|

| (4S,5R)-4-methyl-5-phenyloxazolidin-2-one | ¹H | - | 4.18-4.24 (m) | 5.70 (d) | 0.80 (d, CH₃), 7.27-7.40 (m, Ph) | nih.gov |

| ¹³C | 159.8 | 52.3 | 80.9 | 17.4 (CH₃), 125.8, 128.3, 128.4, 134.9 (Ph) | nih.gov | |

| (4S,5R)-5-(4-chlorophenyl)-4-methyloxazolidin-2-one | ¹H | - | 4.17-4.23 (m) | 5.68 (d) | 0.81 (d, CH₃), 7.23 (d, Ar), 7.37 (d, Ar) | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For oxazolidinone derivatives, techniques like electron ionization (EI) and high-resolution mass spectrometry (HRMS) are common. nih.govnist.gov The fragmentation patterns observed in the mass spectrum can provide structural information, helping to identify the different components of the molecule. nih.gov For instance, HRMS can confirm the elemental formula of a synthesized oxazolidinone with high accuracy. nih.gov

Other Spectroscopic Techniques

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques like FT-IR and FT-Raman are used to identify the functional groups present in the molecule. nih.gov A strong absorption band corresponding to the carbonyl (C=O) stretching of the cyclic carbamate (B1207046) is a characteristic feature in the IR spectrum of oxazolidin-2-ones, typically appearing around 1750 cm⁻¹.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. nih.gov It is particularly useful for derivatives containing chromophores, such as aromatic rings.

Chromatographic Analysis for Purity and Stereoisomeric Ratios

Chromatographic methods are essential for separating (S)-4-(iodomethyl)oxazolidin-2-one from reaction impurities and for determining the ratio of stereoisomers, which is critical given the importance of chirality in their applications. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the purity assessment and chiral separation of oxazolidinone derivatives.

Reversed-Phase HPLC (RP-HPLC): This is a common method for determining the chemical purity of a sample by separating the target compound from byproducts and starting materials.

Chiral HPLC: The determination of enantiomeric purity or enantiomeric excess (ee) is crucial. nih.gov Chiral stationary phases (CSPs) are used to separate enantiomers. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have proven effective for separating oxazolidinone analogues. researchgate.net The choice of mobile phase, which can include polar organic solvents like methanol (B129727), ethanol, and acetonitrile, significantly influences the separation. researchgate.net For example, the enantiomers of 4-phenyl-2-oxazolidinone can be separated using a CHIROBIOTIC T column with a mobile phase of triethylamine acetate and methanol. sigmaaldrich.com

Capillary Electrophoresis (CE)

Capillary electrophoresis is another powerful technique for chiral separations of oxazolidinone compounds. Cyclodextrins are frequently used as chiral selectors in the background electrolyte. nih.gov Anionic cyclodextrin (B1172386) derivatives, such as heptakis-(6-sulfo)-β-cyclodextrin, have shown high success in resolving enantiomeric pairs of oxazolidinone derivatives. nih.gov The technique offers advantages like high efficiency and short analysis times. researchgate.net

Gas Chromatography (GC)

For volatile and thermally stable derivatives, gas chromatography can be employed. The use of chiral columns in GC allows for the separation and quantification of enantiomers. Mass spectrometry is often coupled with GC (GC-MS) to provide structural identification of the separated components. nih.gov

Interactive Table 2: Examples of Chromatographic Conditions for Chiral Separation of Oxazolidinone Derivatives.

| Technique | Stationary Phase/Selector | Mobile Phase/Electrolyte | Analyte Example | Key Finding | Reference |

|---|---|---|---|---|---|

| HPLC | CHIROBIOTIC T, 5 µm | 0.5% triethylamine acetate (pH 4.1) / methanol (80:20) | 4-Phenyl-2-oxazolidinone | Baseline separation of (R) and (S) enantiomers. | sigmaaldrich.com |

| HPLC | Lux Amylose-1, Lux i-Amylose-1 | Acetonitrile (ACN) | Various oxazolidinone derivatives | Amylose-based columns with ACN provided the highest enantioselectivities. | researchgate.net |

Future Research Directions and Synthetic Opportunities

Development of Green and Sustainable Synthetic Routes

Current synthetic strategies often rely on multi-step procedures that may involve stoichiometric amounts of reagents and the use of volatile organic solvents. A key area for future development is the implementation of catalytic methods. For instance, the cycloaddition of CO2 to aziridines presents a 100% atom-economical pathway to oxazolidinones, aligning with the principles of green chemistry. researchgate.net Research into catalytic systems, potentially utilizing earth-abundant metals or organocatalysts for this transformation, could lead to more sustainable production methods.

Furthermore, the use of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of related heterocyclic compounds like thiazolidin-4-ones, often with reduced solvent usage. nih.gov Applying microwave-assisted organic synthesis to the preparation of (S)-4-(iodomethyl)oxazolidin-2-one could offer a more energy-efficient and rapid alternative to conventional heating methods. nih.gov Another avenue for greening the synthesis involves exploring alternative, safer solvents and reagents. For example, replacing hazardous solvents like carbon disulfide, which has been used in the synthesis of related sulfur-containing analogs, with more benign alternatives is a critical step towards safer and more sustainable industrial processes. google.com The development of one-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to a greener process by reducing the need for intermediate purification steps and minimizing solvent waste. mdpi.com

Exploration of Novel Catalytic Asymmetric Reactions Involving the Compound

This compound is a prime candidate for use in a variety of novel catalytic asymmetric reactions, where it can serve as a chiral auxiliary or a key building block. researchgate.netrsc.org The development of new catalytic systems that can leverage the unique structural features of this compound will be a significant area of future research.

One promising direction is the exploration of metal-catalyzed cross-coupling reactions. The iodomethyl group is an excellent electrophile for such transformations, enabling the introduction of a wide range of substituents at the C4 position with high stereocontrol. Research into palladium, copper, or nickel-catalyzed coupling reactions with various nucleophiles could unlock new synthetic pathways to a diverse array of chiral molecules.

Furthermore, the oxazolidinone ring itself can participate in or direct catalytic reactions. For example, developing catalytic systems that can functionalize the N-H bond of the oxazolidinone with high enantioselectivity would expand its utility. Additionally, the exploration of cooperative catalysis, where a metal catalyst and an organocatalyst work in concert, could enable previously inaccessible transformations. The development of novel catalytic asymmetric Mannich and aldol (B89426) reactions, going beyond the classical stoichiometric approaches, will continue to be an active area of research. mdpi.com The goal is to develop catalytic versions of these reactions where a substoichiometric amount of a chiral catalyst can regenerate in situ, leading to a more efficient and sustainable process for generating key stereocenters. nih.gov

Expansion of its Utility in the Synthesis of Chiral Natural Products and Advanced Intermediates

The application of this compound as a chiral building block in the total synthesis of natural products and advanced pharmaceutical intermediates is a major driving force for its continued investigation. researchgate.netnih.gov Its rigid, stereodefined structure makes it an ideal starting point for controlling the stereochemistry of subsequent reactions.

Future research will likely see the expanded use of this compound in the synthesis of architecturally complex natural products. nih.gov Many biologically active natural products contain chiral centers that can be stereoselectively installed using methodologies based on oxazolidinone auxiliaries. scielo.org.mx The synthesis of molecules like (-)-cytoxazone, a natural product with interesting biological properties, has already demonstrated the utility of related oxazolidinone scaffolds. nih.gov The iodomethyl group provides a convenient handle for elaboration into more complex side chains found in a variety of natural products.

In the realm of medicinal chemistry, this compound can serve as a precursor to advanced intermediates for the synthesis of new drug candidates. The oxazolidinone core is a privileged scaffold found in several approved drugs. The ability to readily introduce diverse functionality via the iodomethyl group makes it a versatile platform for generating libraries of chiral compounds for biological screening. ajchem-a.com The development of efficient and scalable syntheses of key intermediates from this compound will be crucial for its adoption in drug discovery and development programs. mdpi.comresearchgate.net

Q & A

Q. What synthetic routes are recommended for preparing (S)-4-(iodomethyl)oxazolidin-2-one in academic settings?

A validated method involves zinc insertion into the carbon-iodide bond of the oxazolidin-2-one scaffold. For example, activation of zinc with 1,2-dibromoethane and TMSCl facilitates this insertion, generating a zinc reagent. Subsequent transmetallation with CuCN·2LiCl and reaction with propargyl mesylate yields allenic oxazolidinone derivatives (29% yield based on starting material). Optimization of stoichiometry and reaction conditions (e.g., solvent choice, temperature) is critical to improving efficiency .

Q. How can researchers confirm the stereochemical configuration of this compound?

X-ray diffraction (XRD) is the gold standard for unambiguous stereochemical determination. Complementary approaches include comparing experimental vibrational (IR/Raman) and electronic (UV-vis) spectra with density functional theory (DFT) calculations (e.g., B3LYP/6-311++g(d,p) basis set). NMR analysis, particularly - and -chemical shifts, also aligns with computational predictions to validate stereochemistry .

Q. What safety precautions are essential when handling this compound?

While specific safety data for this compound is limited, general oxazolidin-2-one derivatives require handling in a fume hood with personal protective equipment (gloves, goggles). Avoid inhalation or skin contact. Decomposition products under basic conditions (e.g., cesium carbonate) may release hazardous byproducts; monitor reaction stability and work in inert atmospheres when necessary .

Advanced Research Questions

Q. How can computational methods like DFT enhance understanding of this compound’s electronic properties?

DFT calculations at the B3LYP/6-311++g(d,p) level provide insights into molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These models correlate with experimental UV-vis spectra and NMR chemical shifts, aiding in predicting reactivity (e.g., nucleophilic/electrophilic sites) and stability under varying conditions .

Q. What mechanistic challenges arise in hydrolyzing oxazolidin-2-one derivatives, and how can they be addressed?

Hydrolysis of Boc-protected oxazolidin-2-ones often fails due to steric hindrance or electronic effects. For example, attempts using catalytic cesium carbonate led to decomposition, while increasing the base equivalent exacerbated instability. Alternative strategies include employing non-carbonyl protective groups (e.g., dibenzyl protection) or exploring enzymatic cleavage to preserve the core structure .

Q. How can researchers resolve contradictions in synthetic yields or reactivity data for iodomethyl-substituted oxazolidinones?

Systematic analysis of reaction parameters (e.g., solvent polarity, metal catalyst loading) is crucial. For instance, the 29% yield in propargylation ( ) suggests competing side reactions. Kinetic studies (e.g., in situ FTIR monitoring) and computational transition-state modeling can identify bottlenecks. Redesigning the auxiliary groups (e.g., polymeric supports for solid-phase synthesis) may improve regioselectivity .

Q. What advanced characterization techniques are recommended for analyzing derivatives of this compound?

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., - HSQC, NOESY) resolve structural ambiguities in complex derivatives. Single-crystal XRD (using software like WinGX) confirms absolute configuration, while differential scanning calorimetry (DSC) assesses thermal stability during storage or reaction optimization .

Methodological Notes

- Data Validation : Cross-reference experimental spectra (NMR, IR) with DFT outputs to detect anomalies.

- Reaction Optimization : Use design of experiments (DoE) frameworks to systematically vary parameters (e.g., temperature, catalyst ratio).

- Safety Protocols : Regularly consult updated SDS for analogous compounds and implement waste disposal protocols for iodinated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.